
Travoprost
Übersicht
Beschreibung
Travoprost is a synthetic prostaglandin F2α analogue used primarily in the treatment of elevated intraocular pressure due to open-angle glaucoma or ocular hypertension . It is administered as an eye drop and works by increasing the outflow of aqueous fluid from the eyes, thereby reducing intraocular pressure .
Vorbereitungsmethoden
Travoprost is synthesized through a multi-step process involving stereoselective reduction, lactone reduction, and Wittig reaction . The process begins with the stereoselective reduction of a precursor compound, followed by the reduction of the lactone group. The resulting compound undergoes a Wittig reaction to form the acid, which is then esterified to produce this compound .
Industrial production methods involve activating the free acid of this compound with reagents such as 2-chloro-1,3-dimethylimidazolinium chloride or alkyl haloformates, followed by reaction with isopropyl alcohol . These methods aim to achieve high stereoselectivity and yield while minimizing the use of toxic reagents .
Analyse Chemischer Reaktionen
Travoprost unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die 15-Hydroxylgruppe kann oxidiert werden.
Reduktion: Die 13,14-Doppelbindung kann reduziert werden.
Substitution: Die Estergruppe kann hydrolysiert werden, um die freie Säure zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel für die Hydroxylgruppe und Reduktionsmittel für die Doppelbindung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind inaktive Metaboliten wie 1,2-Dinor- und 1,2,3,4-Tetranor-Analoga .
Wissenschaftliche Forschungsanwendungen
Travoprost hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Pharmakologie: Die Forschung an this compound hat zum Verständnis der Pharmakokinetik und Pharmakodynamik von Prostaglandin-Analoga beigetragen.
Arzneimittelverabreichung: Studien haben den Einsatz von this compound in intraokularen Implantaten zur nachhaltigen Medikamentenverabreichung untersucht
5. Wirkmechanismus
This compound ist ein selektiver FP-Prostanoid-Rezeptor-Agonist . Es senkt den Augeninnendruck, indem es den Abfluss von Kammerwasser durch den uveoskleralen Weg und, in geringerem Maße, durch das Trabekelwerk erhöht . Die aktive Form von this compound, die freie Säure, bindet an den FP-Rezeptor, was zu einer erhöhten Drainage des Kammerwassers führt .
Wirkmechanismus
Travoprost is a selective FP prostanoid receptor agonist . It reduces intraocular pressure by increasing the outflow of aqueous humor through the uveoscleral pathway and, to a lesser extent, the trabecular meshwork . The active form of this compound, the free acid, binds to the FP receptor, leading to increased aqueous humor drainage .
Vergleich Mit ähnlichen Verbindungen
Travoprost wird häufig mit anderen Prostaglandin-Analoga wie Latanoprost und Bimatoprost verglichen . Während alle drei Verbindungen zur Senkung des Augeninnendrucks eingesetzt werden, hat sich this compound in einigen Studien als wirksamer erwiesen . Darüber hinaus hat this compound eine einzigartige chemische Struktur, die zu seiner Selektivität und Potenz beiträgt .
Ähnliche Verbindungen umfassen:
Latanoprost: Ein weiteres Prostaglandin F2α-Analogon, das für die gleichen Indikationen eingesetzt wird.
Bimatoprost: Ein Prostamid-Analogon mit ähnlichen Anwendungen, aber unterschiedlichen chemischen Eigenschaften.
Die Besonderheit von this compound liegt in seinem vollständigen Agonismus und seiner hohen Selektivität am Prostanoid-Rezeptor, was zu weniger Off-Target-Effekten führen kann .
Biologische Aktivität
Travoprost is a synthetic prostaglandin analog primarily used in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile.
This compound is a prodrug that is converted to its active form, this compound free acid, upon hydrolysis by corneal esterases. This active form selectively binds to the FP receptor subtype of prostaglandin receptors located in the ciliary muscle and trabecular meshwork of the eye. The binding stimulates the secretion and activation of matrix metalloproteinases (MMPs), particularly MMP2, which play a critical role in remodeling the extracellular matrix and enhancing aqueous humor outflow, thus reducing IOP .
Key Mechanisms:
- Prodrug Activation: Hydrolyzed to this compound free acid in the eye.
- Receptor Binding: High affinity for FP receptors, leading to increased outflow of aqueous humor.
- MMP Activation: Enhances degradation of extracellular matrix components, facilitating drainage.
Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption and distribution within ocular tissues. After topical administration, peak concentrations of this compound free acid are reached approximately 30 minutes post-application. The drug exhibits a high volume of distribution in anterior segment tissues while maintaining low concentrations in posterior segment structures like the retina .
Parameter | Value |
---|---|
Peak Concentration (Tmax) | ~30 minutes |
Volume of Distribution | Not explicitly defined |
Protein Binding | Not explicitly defined |
Efficacy in Clinical Studies
Numerous clinical trials have demonstrated the efficacy of this compound in lowering IOP. A systematic review indicated that this compound can reduce IOP by an average of 28.7% in patients with primary open-angle glaucoma (POAG) or ocular hypertension . In comparative studies against other treatments like timolol, this compound consistently showed superior IOP-lowering effects.
Clinical Findings:
- IOP Reduction: Mean reductions range from 6.6 mmHg to 8.5 mmHg depending on formulation and dosing schedule.
- Duration of Effect: Significant IOP reductions persist for up to 84 hours after administration.
- Comparison with Timolol: this compound demonstrated greater efficacy than timolol in multiple studies with statistically significant differences .
Safety Profile
This compound is generally well-tolerated, with a safety profile comparable to other prostaglandin analogs. Common adverse effects include ocular hyperemia, reduced visual acuity, and iritis. Serious adverse events are rare but can occur, such as endophthalmitis reported in some clinical trials .
Adverse Effect | Frequency (%) |
---|---|
Ocular Hyperemia | 2.6 - 3.0 |
Reduced Visual Acuity | 1.0 - 4.1 |
Iritis | 0.5 - 5.1 |
Serious Events | Rare (e.g., endophthalmitis) |
Case Studies and Research Findings
- Long-Term Efficacy Study: A pilot study evaluated patients over a one-year period demonstrating sustained IOP reduction with this compound compared to baseline measurements .
- Intraocular Implants: Recent studies have explored this compound delivery via intraocular implants, showing robust IOP reduction over three months with favorable safety profiles compared to traditional drops .
Eigenschaften
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLKVHSHYCHOC-AHTXBMBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896948 | |
Record name | Travoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Travoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>16 mg/ml at 25.0°C, 7.59e-03 g/L | |
Record name | Travoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Travoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Travoprost, a prostaglandin F2α analogue, is a highly selective full agonist which has a high affinity for the prostaglandin FP receptor, and facilitates reductions in intraocular pressure by increasing the outflow of aqueous humour via trabecular meshwork and uveoscleral pathways. Reduction of the intraocular pressure in man starts about 2 hours after administration and maximum effect is reached after 12 hours. Significant lowering of intraocular pressure can be maintained for periods exceeding 24 hours with a single dose. | |
Record name | Travoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
157283-68-6 | |
Record name | Travoprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157283-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Travoprost [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Travoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Travoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAVOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ68R08KX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Travoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.